molecular formula C10H14N2O2 B1297993 2-(2,6-Dimethylphenoxy)acetohydrazide CAS No. 64106-78-1

2-(2,6-Dimethylphenoxy)acetohydrazide

Cat. No. B1297993
CAS RN: 64106-78-1
M. Wt: 194.23 g/mol
InChI Key: BXTXJUJFIBOLDD-UHFFFAOYSA-N
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Description

Acetohydrazides are a class of organic compounds that have gained attention due to their potential pharmacological properties. The compound "2-(2,6-Dimethylphenoxy)acetohydrazide" is structurally related to various acetohydrazides that have been synthesized and studied for their biological activities. These compounds often contain multiple functional groups that can interact with biological targets, leading to effects such as antibacterial and anti-inflammatory actions .

Synthesis Analysis

The synthesis of related acetohydrazides typically involves multiple steps, starting from a substituted aromatic compound. For instance, 2,4-dimethylcarbolic acid was used as a starting material to synthesize a series of molecules, including a related compound, by refluxing with ethyl 2-bromoacetate to form an ester, which was then converted to the corresponding hydrazide upon refluxing with hydrazine . Similarly, the synthesis of (2-methyl-phenoxy)-acetohydrazide involved refluxing o-cresol with ethyl chloroacetate and anhydrous potassium carbonate . These methods highlight the importance of refluxing and the use of appropriate reagents to achieve the desired acetohydrazide compounds.

Molecular Structure Analysis

The molecular structure of acetohydrazides can be complex, with the presence of various functional groups contributing to their pharmacological properties. The crystal structure of a related compound, (2-methyl-phenoxy)-acetohydrazide, was determined using single-crystal X-ray diffraction, revealing that it crystallizes in the monoclinic system with specific unit cell parameters. The molecules in the crystal structure are linked into two-dimensional networks by various types of hydrogen bonds, such as N–H···N, N–H···O, C–H···O, and C–H···π interactions . These interactions are crucial for the stability and properties of the crystal structure.

Chemical Reactions Analysis

Acetohydrazides can undergo various chemical reactions due to their functional groups. For example, the reaction of an acetohydrazide with carbon disulfide in the presence of potassium hydroxide led to the formation of a 1,3,4-oxadiazole derivative . Additionally, the reaction of acetohydrazides with β-dicarbonyl compounds can proceed regioselectively, leading to the formation of hydrazones with different structures depending on the β-dicarbonyl reaction component . These reactions demonstrate the reactivity of acetohydrazides and their potential for forming diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetohydrazides are influenced by their molecular structure. The presence of multiple functional groups can affect properties such as solubility, melting point, and reactivity. The pharmacological studies of these compounds often involve spectral analysis, such as IR, 1H-NMR, and EIMS, to confirm the structures of the synthesized molecules . The biological activities, such as antibacterial and lipoxygenase inhibitory activities, are also indicative of the chemical properties of these compounds . Additionally, the analgesic and anti-inflammatory properties of some acetohydrazides have been evaluated in vivo, suggesting the importance of certain structural elements for these activities .

Scientific Research Applications

Antibacterial and Enzyme Inhibition

A study by Aziz‐ur‐Rehman et al. (2014) focused on the synthesis of N'-Substituted benzylidene-2-(2,4-dimethylphenoxy) acetatohydrazides and their application in antibacterial and anti-enzymatic activities. These compounds, derived from 2,6-Dimethylphenol, demonstrated significant antibacterial properties and potential in enzyme inhibition studies (Aziz‐ur‐Rehman et al., 2014).

Synthesis and Molecular Structures

In the field of organometallic chemistry, Suzuki et al. (1990) explored the synthesis and molecular structures of new pentacoordinate triorganotin(IV) compounds, which involved reactions with chloro- and (2,6-dimethylphenoxy)triorganostannanes. This research provides insights into the solid-state structures and solution-phase behavior of these complexes, illustrating the versatility of 2,6-dimethylphenoxy derivatives in creating complex organometallic structures (Suzuki et al., 1990).

Enzymatic Modification and Antioxidant Capacity

A study by Adelakun et al. (2012) investigated the enzymatic modification of 2,6-dimethoxyphenol to synthesize dimers with higher antioxidant capacity. This research demonstrates the potential of using laccase-mediated oxidation to enhance the antioxidant properties of phenolic compounds, illustrating another application of dimethylphenoxy derivatives in biochemistry (Adelakun et al., 2012).

Safety And Hazards

The safety information available indicates that 2-(2,6-Dimethylphenoxy)acetohydrazide may be an irritant . It is recommended to handle this compound with appropriate protective equipment and to avoid release to the environment .

properties

IUPAC Name

2-(2,6-dimethylphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-4-3-5-8(2)10(7)14-6-9(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTXJUJFIBOLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354231
Record name 2-(2,6-dimethylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dimethylphenoxy)acetohydrazide

CAS RN

64106-78-1
Record name 2-(2,6-dimethylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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